4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-methylpyrimidine
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Overview
Description
This compound, 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-methylpyrimidine, is a meticulously structured molecule with a unique composition and potential applications across various scientific fields. It comprises several functional groups that could offer distinct chemical reactivity and biological activity, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process that involves the precise assembly of its diverse components. The synthetic route typically starts with the construction of the triazolo[4,3-b]pyridazine core, followed by the introduction of the cyclopropyl group and subsequent coupling with the pyrrolidinyl and pyrimidine moieties. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scalable synthetic routes that are optimized for cost-effectiveness, efficiency, and safety. This often includes continuous flow reactions and automated synthesis processes to maintain consistency and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, possibly affecting the pyrimidine or triazolo rings.
Reduction: : Reduction might target the cyclopropyl or other heterocyclic elements.
Substitution: : Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or triazolo[4,3-b]pyridazine core.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or osmium tetroxide might be employed.
Reduction: : Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: : Conditions often involve solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and various nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the sites of chemical modification, potentially yielding new derivatives with altered biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, making it valuable in the development of new materials and chemical catalysts.
Biology
Biologically, the compound’s structural framework suggests it could interact with various biological targets, making it a candidate for biochemical studies and molecular docking experiments.
Medicine
In medicine, its potential biological activity could be harnessed for developing new therapeutic agents, particularly if it demonstrates activity against specific molecular targets.
Industry
From an industrial perspective, this compound might be used in the development of advanced materials or as a part of chemical processes in manufacturing.
Mechanism of Action
The precise mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. Its triazolo[4,3-b]pyridazine core could engage with biological receptors or enzymes, modulating their activity. The compound might influence signaling pathways, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Uniqueness
4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-methylpyrimidine stands out due to its unique combination of structural elements, which might impart distinct reactivity and biological activity compared to simpler triazolo or pyrimidine compounds.
Similar Compounds
Similar compounds include:
3-cyclopropyltriazolo[4,3-b]pyridazine
Pyrrolidinyl-substituted pyrimidines
Other multi-functional heterocyclic compounds
These compounds might share some reactivity or biological activity but lack the precise combination of functionalities present in our compound of interest.
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Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-12-19-8-6-15(20-12)24-9-7-13(10-24)11-26-17-5-4-16-21-22-18(14-2-3-14)25(16)23-17/h4-6,8,13-14H,2-3,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSCDYMEPRQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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